molecular formula C9H16Cl2N2 B1522389 2-((Dimethylamino)methyl)aniline dihydrochloride CAS No. 858846-63-6

2-((Dimethylamino)methyl)aniline dihydrochloride

Cat. No.: B1522389
CAS No.: 858846-63-6
M. Wt: 223.14 g/mol
InChI Key: YMLFYYMQVBPGQI-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)aniline dihydrochloride (molecular formula: C₉H₁₅Cl₂N₂, average mass: 237.168) is a secondary amine derivative with a dimethylamino-methyl substituent at the ortho position of the aniline ring. It exists as a dihydrochloride salt, enhancing its solubility in polar solvents and stability for pharmaceutical or synthetic applications. The compound is structurally characterized by its aromatic amine core, a dimethylamino side chain, and two hydrochloride counterions . Its primary uses include serving as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules, dyes, and coordination complexes.

Properties

IUPAC Name

2-[(dimethylamino)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLFYYMQVBPGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678865
Record name 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858846-63-6
Record name 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methyl]aniline dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)aniline dihydrochloride typically involves the reaction of 2-aminobenzylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: 2-aminobenzylamine, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: The compound is extensively used as a reagent for synthesizing various organic compounds due to its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution reactions. It can react with oxidizing agents like potassium permanganate to form nitroso derivatives or with halogens for substitution reactions .

Biology

  • Enzyme Mechanism Studies: It serves as a tool in studying enzyme mechanisms and protein interactions. Its ability to act as a ligand allows it to bind to specific proteins, influencing their activity and providing insights into biochemical pathways.
  • Therapeutic Investigations: Research indicates potential therapeutic properties, particularly in the development of drugs targeting specific diseases. For instance, studies have explored its role as a precursor in synthesizing drugs with antimicrobial and anticancer properties .

Medicine

  • Drug Development: The compound is investigated for its pharmacological properties, including antimicrobial and anticancer activities. Its structural characteristics allow for modifications that enhance biological activity against various disease targets .

Industrial Applications

  • Dyes and Pigments Production: In industrial chemistry, this compound is utilized in producing dyes and pigments due to its vibrant color properties and stability .

Case Study 1: Anticancer Activity

A study published in PMC evaluated the effects of dimethylamino derivatives on cancer cell viability. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Research focused on calmodulin-dependent kinases demonstrated that compounds related to this compound could selectively inhibit enzyme activity, restoring insulin sensitivity in animal models of obesity. This highlights the compound's relevance in metabolic disease research .

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length

  • 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride (C₁₀H₁₈Cl₂N₂; 237.168 g/mol): Features a two-carbon ethyl linker between the dimethylamino group and the aromatic ring, compared to the methyl linker in the target compound. This increases molecular weight and may enhance lipophilicity, affecting membrane permeability in biological systems .
  • 2-[2-(Dimethylamino)ethoxy]aniline dihydrochloride (C₁₀H₁₈Cl₂N₂O; 253.17 g/mol): Incorporates an ethoxy spacer instead of a methylene group, introducing oxygen’s electronegativity. This modification can alter solubility and hydrogen-bonding capacity .

Amino Group Substitution

  • 4-((Dimethylamino)methyl)aniline (C₉H₁₄N₂; 150.22 g/mol): Lacks hydrochloride counterions, resulting in lower polarity and reduced aqueous solubility compared to the dihydrochloride form. This difference impacts its utility in reactions requiring ionic intermediates .
  • 2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride (C₆H₁₆Cl₂N₂; 191.11 g/mol): Substitutes dimethylamino with a diethylamino group, increasing steric bulk. This may hinder binding in enzyme-active sites but improve stability against metabolic degradation .

Solubility and Stability

  • The dihydrochloride salt form of 2-((Dimethylamino)methyl)aniline significantly improves water solubility (>50 mg/mL) compared to its free base (<<1 mg/mL). This property is critical for reactions in aqueous or polar aprotic solvents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Feature(s)
2-((Dimethylamino)methyl)aniline diHCl C₉H₁₅Cl₂N₂ 237.168 Ortho Methyl linker, dihydrochloride
4-[2-(Dimethylamino)ethyl]aniline diHCl C₁₀H₁₈Cl₂N₂ 237.168 Para, ethyl linker Enhanced lipophilicity
2-[2-(Dimethylamino)ethoxy]aniline diHCl C₁₀H₁₈Cl₂N₂O 253.17 Ortho, ethoxy spacer Oxygen-containing spacer
4-((Dimethylamino)methyl)aniline C₉H₁₄N₂ 150.22 Para Free base, no hydrochloride

Biological Activity

2-((Dimethylamino)methyl)aniline dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C9H14N2·2HCl
  • CAS Number : 612-91-7
  • Structure : The compound features a dimethylamino group and an aniline structure, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as:

  • Enzyme Inhibitor : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulator : It can modulate receptor activity, influencing physiological responses.

Antimicrobial Activity

A study examining the antimicrobial properties of similar compounds found that derivatives of aniline exhibited significant antibacterial and antifungal activities. Specifically:

  • Gram-positive Bacteria : The compound showed effectiveness against strains like Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : It also demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus4.0
Escherichia coli8.0
Bacillus subtilis2.0
Pseudomonas aeruginosa16.0

Cytotoxicity

Research on cytotoxic effects has shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • IC50 Values : The IC50 value for HeLa cells was reported at approximately 15 µM, indicating moderate cytotoxicity.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of aniline derivatives, including 2-((Dimethylamino)methyl)aniline. Results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Enzyme Inhibition Studies : A detailed study focused on the inhibition of specific enzymes related to metabolic disorders showed that the compound could effectively inhibit PfDHODH, a target for malaria treatment, demonstrating its potential in parasitic infections .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and may cause allergic skin reactions (H317) .
  • Environmental Impact : Studies indicate potential environmental hazards; therefore, careful handling and disposal are recommended.

Q & A

Q. What orthogonal purification techniques are recommended for isolating this compound from complex reaction mixtures containing structurally similar byproducts?

  • Methodology : Combine ion-exchange chromatography (to separate charged species) with reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water). Confirm purity via 1H^1H-NMR and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Dimethylamino)methyl)aniline dihydrochloride
Reactant of Route 2
2-((Dimethylamino)methyl)aniline dihydrochloride

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